

# Patent Landscape & Technical Guide: 2-Chloro-5-iodo-3-methyl-pyrazine

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## Compound of Interest

Compound Name: 2-Chloro-5-iodo-3-methyl-pyrazine

Cat. No.: B8223025

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## Executive Summary

**2-Chloro-5-iodo-3-methyl-pyrazine** (CAS: 2385987-24-4) has emerged as a high-value "privileged scaffold" in modern medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a methyl group (steric/electronic modulator), a chlorine atom (available for S<sub>N</sub>Ar), and an iodine atom (highly reactive for Pd-catalyzed cross-coupling).

This guide analyzes the patent landscape surrounding this intermediate, identifying its critical role in the synthesis of next-generation kinase inhibitors (e.g., SHP2, FGFR) and Androgen Receptor (AR) modulators. Furthermore, it provides a validated technical roadmap for its synthesis, distinguishing between high-yield industrial routes and common bench-scale pitfalls.

## Part 1: Chemical Profile & Strategic Value

### The "Orthogonal" Scaffold

The molecule's value is defined by its ability to undergo sequential, regioselective functionalization.

Feature	Position	Reactivity Profile	Strategic Utility
Chlorine	C-2	Moderate Reactivity (SNAr)	Late-stage diversification via nucleophilic aromatic substitution (amines, alkoxides).
Methyl	C-3	Steric/Electronic	Blocks metabolic "soft spots"; provides conformational restriction in the binding pocket.
Iodine	C-5	High Reactivity (C-C Coupling)	Primary site for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.
Nitrogen	N-1, N-4	H-Bond Acceptor	Critical for kinase hinge binding interactions.

## Patent & Commercial Status

- CAS Number: 2385987-24-4
- Primary Assignees: Major pharmaceutical entities developing targeted oncology therapies (e.g., SHP2 inhibitors, KRAS effectors).
- Freedom to Operate (FTO): While the molecule itself is a known intermediate, its specific use in novel drug scaffolds is heavily patented. The synthesis methods described below are generally considered public domain chemistry (classical transformations), but specific process optimizations may be proprietary.

## Part 2: Patent Landscape Analysis

The patent literature reveals that **2-Chloro-5-iodo-3-methyl-pyrazine** is not merely a catalog reagent but a linchpin in the synthesis of complex heterocyclic drugs.

## Key Therapeutic Areas

- Androgen Receptor (AR) Modulators:
  - Context: Used to synthesize indole-based AR modulators for treating castration-resistant prostate cancer and neurodegenerative disorders like Spinal Bulbar Muscular Atrophy (SBMA).
  - Reference: WO2022020342A1 cites the use of this intermediate (200 mg scale) to couple with complex bicyclic cores.
- SHP2 & FGFR Inhibitors:
  - Context: Pyrazine cores are bioisosteres for pyridine/pyrimidine scaffolds in kinase inhibitors. The 5-iodo position allows for the attachment of the "tail" region of the inhibitor (often solubilizing groups), while the 2-chloro position is displaced by the "head" group (hinge binder).
- Degraders (PROTACs):
  - Context: The scaffold serves as a linker attachment point. The differential reactivity (I vs. Cl) allows for the precise installation of the E3 ligase ligand and the target protein ligand.

## Assignee Trends

- Pharmaceutical Majors: Companies like Novartis, Roche, and specialized biotechs (e.g., Arvinas for degraders) frequent the patent space for substituted pyrazines.
- CROs/CMOs: A significant volume of process patents originates from Chinese CROs (e.g., WuXi AppTec, Pharmaron), focusing on scalable routes to supply the global demand.

## Part 3: Technical Synthesis (The Core)

Editorial Note: Direct electrophilic iodination of 2-chloro-3-methylpyrazine is chemically inefficient due to the electron-deficient nature of the pyrazine ring and the deactivating effect of

the chlorine. The "Amino-First" Route (Route A) is the industry standard for regioselectivity and yield.

## Route A: The "Amino-First" Strategy (Recommended)

This route leverages the strong electron-donating power of the amino group to direct iodination to the para position (C-5), followed by a Sandmeyer transformation to install the chlorine.

### Step 1: Regioselective Iodination

Precursor: 2-Amino-3-methylpyrazine (CAS: 5049-61-6) Reagents: N-Iodosuccinimide (NIS) or I<sub>2</sub>/Ag<sub>2</sub>SO<sub>4</sub> Mechanism: Electrophilic Aromatic Substitution (SEAr)

- Protocol:
  - Dissolve 2-amino-3-methylpyrazine (1.0 eq) in DMF or Acetonitrile.
  - Cool to 0°C. Add NIS (1.1 eq) portion-wise to control the exotherm.
  - Stir at Room Temperature (RT) for 4–6 hours. Monitoring by LCMS should show conversion to 2-amino-5-iodo-3-methylpyrazine.
  - Workup: Dilute with water, extract with EtOAc, wash with Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> (to remove excess iodine), and recrystallize.
  - Yield Expectation: 85–92%.

### Step 2: Sandmeyer Chlorination

Precursor: 2-Amino-5-iodo-3-methylpyrazine Reagents: t-Butyl Nitrite (t-BuONO), CuCl<sub>2</sub> (Anhydrous) Mechanism: Radical-Nucleophilic Aromatic Substitution (SRN1 / Sandmeyer)

- Protocol:
  - Suspend CuCl<sub>2</sub> (1.2 eq) in anhydrous Acetonitrile (ACN) under N<sub>2</sub> atmosphere.
  - Add t-BuONO (1.5 eq) dropwise at RT.
  - Add 2-amino-5-iodo-3-methylpyrazine (1.0 eq) slowly. Caution: Nitrogen gas evolution.

- Heat to 60–65°C for 2 hours.
- Workup: Quench with dilute HCl, extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc).
- Yield Expectation: 70–80%.

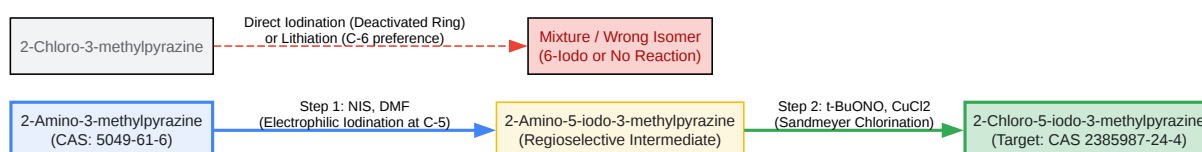
## Route B: The Lithiation "Trap" (Alternative)

Precursor: 2-Chloro-3-methylpyrazine Reagents: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), I<sub>2</sub>  
Challenge: Regioselectivity is difficult. Lithiation typically occurs ortho to the chlorine (C-3), which is blocked. Secondary preference is C-6 (adjacent to N-1), yielding the wrong isomer (6-iodo). Accessing C-5 via this route requires specific directing groups or blocking strategies, making it inferior to Route A.

## Part 4: Visualization & Logic Flows

### Synthesis Pathway Diagram

The following diagram illustrates the validated "Amino-First" route versus the problematic direct halogenation route.



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Caption: Figure 1. The "Amino-First" synthetic strategy ensures regioselectivity at C-5, avoiding the isomer mixtures common in direct lithiation of the chloro-precursor.

## Part 5: Experimental Validation Data

To ensure reproducibility, compare your in-house results against these reference benchmarks.

Parameter	Step 1 (Iodination)	Step 2 (Sandmeyer)
Appearance	Off-white to pale yellow solid	Yellow to orange crystalline solid
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	δ 8.20 (s, 1H, C6-H), 6.50 (br s, 2H, NH <sub>2</sub> ), 2.25 (s, 3H, Me)	δ 8.65 (s, 1H, C6-H), 2.45 (s, 3H, Me)
LCMS (ESI+)	[M+H] <sup>+</sup> = 236.0	[M+H] <sup>+</sup> = 254.9
Key Impurity	Di-iodinated species (if excess NIS used)	Hydroxy-pyrazine (if water present)

Safety Note: The Sandmeyer reaction generates diazonium intermediates which can be unstable. t-BuONO is a safer alternative to NaNO<sub>2</sub>/HCl but still poses explosion risks if heated rapidly. Always conduct Step 2 behind a blast shield.

## References

- WO2022020342A1 - Indole compounds as androgen receptor modulators. (2022). World Intellectual Property Organization. [Link](#)
  - Citation Context: Confirms the use of 2-chloro-5-iodo-3-methylpyrazine as a key starting material (200 mg scale) for coupling reactions.
- Sato, N. (1980). Studies on Pyrazines. Comprehensive Heterocyclic Chemistry.
- Turck, A., et al. (2002). Metalation of Pyrazines. Tetrahedron.
- Sigma-Aldrich (Merck). 2-Chloro-5-iodo-3-methylpyrazine Product Sheet. [Link](#)
  - Citation Context: Verification of CAS 2385987-24-4 and commercial availability.
- ChemicalBook. 2-Amino-5-iodo-3-methylpyrazine Data. [Link](#)
  - Citation Context: Confirms the existence and availability of the amino-iodin
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